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iron(3+);oxalate;hydrate

Cat. No.: B1217201
M. Wt: 393.76 g/mol
InChI Key: GNDKFXAEICOTQY-UHFFFAOYSA-H
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Description

Significance of Iron(III) Oxalate (B1200264) Hydrates in Coordination Chemistry and Materials Science

In the realm of coordination chemistry , iron(III) oxalate hydrates are noteworthy for their role as precursors in the synthesis of various coordination complexes. The oxalate ligand, which can act as a bridging ligand, facilitates the formation of intricate one-, two-, or three-dimensional structures. wikipedia.org The study of these compounds provides valuable insights into the principles of coordination, ligand-to-metal charge transfer (LMCT), and the magnetic and electronic properties of polynuclear metal complexes.

The significance of iron(III) oxalate hydrates extends prominently into materials science . They serve as precursors for the synthesis of various iron-containing nanomaterials, particularly iron oxides. researchgate.net The thermal decomposition of iron(III) oxalate hydrate (B1144303) is a key method for producing iron oxide nanoparticles with controlled size and morphology, which are crucial for applications in catalysis, pigments, and data storage. researchgate.net Furthermore, these hydrates have been investigated for their potential in creating electronic and optoelectronic thin films. Their ability to form stable complexes makes them suitable for applications in sensors and photovoltaic devices. Recent research has also explored the use of iron(III) oxalate tetrahydrate as a positive electrode material in lithium-ion batteries, demonstrating a sustainable capacity of 98 mAh/g. acs.orgresearchgate.net

Interdisciplinary Research Landscape and Broad Academic Relevance

The study of iron(III) oxalate hydrates is inherently interdisciplinary, bridging several scientific fields:

Environmental Science: The photochemical properties of iron(III) oxalate are of great interest in environmental chemistry. The complex is photoactive and undergoes photoreduction, a process important in the iron redox cycle and the degradation of dissolved organic matter in natural waters. escholarship.org This has implications for understanding the fate of pollutants and the cycling of essential elements in the environment.

Geoscience: Iron oxalates are relevant to the study of geological processes. For instance, iron(II) oxalate dihydrate can be a precursor for the synthesis of iron carbonate (FeCO₃), a significant contributor to the carbon cycle in the deep Earth. polimi.it

Photography and Photochemistry: Historically, ferric oxalate was a key component in early photographic printing processes like the Kallitype and Platinotype methods due to its light sensitivity. wikipedia.org Modern research continues to explore its photochemical reactions, such as its use in actinometry for measuring light intensity. wikipedia.org

Sustainable Chemistry: Researchers are investigating the use of oxalic acid, which forms iron(III) oxalate from iron ores, in more sustainable iron-making processes. kyushu-u.ac.jpjst.go.jp This approach has the potential to reduce the high energy consumption and carbon dioxide emissions associated with traditional blast furnaces. kyushu-u.ac.jpfrontiersin.org

Evolution of Academic Inquiry into Iron(III) Oxalate Hydrate Systems

The scientific investigation of iron(III) oxalate systems has evolved significantly over time. Early studies focused on its fundamental properties and applications in classical fields like photography. wikipedia.org The development of advanced analytical techniques, such as Mössbauer spectroscopy and X-ray diffraction, has enabled a deeper understanding of the structure and bonding in these compounds. researchgate.net For instance, combined X-ray and neutron powder diffraction was used to unravel the complex crystal structure of iron(III) oxalate tetrahydrate, revealing a layered arrangement of zigzag chains. researchgate.netacs.org

Contemporary research is increasingly focused on harnessing the unique properties of iron(III) oxalate hydrates for advanced applications. Studies now delve into their role in nanotechnology, energy storage, and environmental remediation. researchgate.netpolimi.itsigmaaldrich.com The investigation of their thermal decomposition pathways and photochemical reaction mechanisms continues to be an active area of research, providing fundamental knowledge for the rational design of new materials and processes. escholarship.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Fe2O13 B1217201 iron(3+);oxalate;hydrate

Properties

Molecular Formula

C6H2Fe2O13

Molecular Weight

393.76 g/mol

IUPAC Name

iron(3+);oxalate;hydrate

InChI

InChI=1S/3C2H2O4.2Fe.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6

InChI Key

GNDKFXAEICOTQY-UHFFFAOYSA-H

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Fe+3].[Fe+3]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Fe+3].[Fe+3]

Synonyms

Acid, Oxalic
Aluminum Oxalate
Ammonium Oxalate
Chromium (2+) Oxalate
Chromium (3+) Oxalate (3:2)
Chromium Oxalate
Diammonium Oxalate
Dilithium Oxalate
Dipotassium Oxalate
Disodium Oxalate
Ferric Oxalate
Iron (2+) Oxalate (1:1)
Iron (3+) Oxalate
Iron Oxalate
Magnesium Oxalate
Magnesium Oxalate (1:1)
Manganese (2+) Oxalate (1:1)
Monoammonium Oxalate
Monohydrogen Monopotassium Oxalate
Monopotassium Oxalate
Monosodium Oxalate
Oxalate, Aluminum
Oxalate, Chromium
Oxalate, Diammonium
Oxalate, Dilithium
Oxalate, Dipotassium
Oxalate, Disodium
Oxalate, Ferric
Oxalate, Iron
Oxalate, Magnesium
Oxalate, Monoammonium
Oxalate, Monohydrogen Monopotassium
Oxalate, Monopotassium
Oxalate, Monosodium
Oxalate, Potassium
Oxalate, Potassium Chromium
Oxalate, Sodium
Oxalic Acid
Potassium Chromium Oxalate
Potassium Oxalate
Potassium Oxalate (2:1)
Sodium Oxalate

Origin of Product

United States

Advanced Synthetic Methodologies and Preparative Routes for Iron Iii Oxalate Hydrates

Controlled Crystallization Techniques for Iron(III) Oxalate (B1200264) Hydrate (B1144303) Polymorphs

The ability to selectively crystallize different polymorphs and morphologies of iron(III) oxalate hydrate is crucial for tailoring its properties for specific applications. Polymorphs of hydrated metal oxalates can exhibit distinct structural and thermal behaviors, influencing their decomposition pathways and the characteristics of the resulting materials. acs.org Researchers have identified various hydrate forms of iron(III) oxalate that differ in their Mössbauer spectral parameters, indicating the existence of distinct phases, some of which may be metastable and X-ray amorphous. researchgate.net

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions under elevated temperature and pressure. smolecule.com These methods facilitate the crystallization of products with controlled size, shape, and phase purity.

Hydrothermal synthesis involves using water as the solvent in a sealed, heated vessel (autoclave). This technique has been employed to control particle size and morphology of various iron compounds. For instance, hydrothermal treatment can convert γ-Fe₂O₃ nanoparticles to α-Fe₂O₃ nanoparticles, indicating its utility in inducing phase transformations. google.com While direct hydrothermal synthesis of iron(III) oxalate is less commonly detailed, the principles are applicable. It has been used to prepare related compounds, such as iron hydroxyl phosphate (B84403) hydrate, where the addition of carbon black during synthesis was shown to reduce particle size. uliege.be The technique is also capable of producing large, high-quality single crystals, as demonstrated with LiFePO₄, by adjusting reaction times and the reacting medium. researchgate.net

Solvothermal synthesis is analogous to the hydrothermal method but utilizes non-aqueous solvents, which can significantly influence the resulting crystal morphology and size. smolecule.com Using organic solvents like ethylene (B1197577) glycol can alter the reaction environment, leading to different particle shapes compared to aqueous systems. electrochemsci.org Microwave-assisted solvothermal synthesis, in particular, has proven effective for producing iron(II) oxalate dihydrate with a uniform, needle-like morphology in short reaction times and without the need for surfactants. researchgate.netnanocon.eu This high degree of morphological control is paramount as the shape of the oxalate precursor is often preserved during its subsequent thermal decomposition to iron oxides. researchgate.netresearchgate.net

Table 1: Comparison of Hydrothermal and Solvothermal Synthesis for Iron Oxalate and Related Compounds

FeatureHydrothermal SynthesisSolvothermal SynthesisKey Findings
Solvent WaterOrganic Solvents (e.g., Ethylene Glycol)The choice of solvent is a critical parameter influencing product morphology. electrochemsci.org
Pressure High (Autogenous)High (Autogenous)Elevated pressure in sealed vessels allows for temperatures above the solvent's boiling point. smolecule.com
Temperature Typically 100-260°CVariable, often similar to hydrothermalTemperature affects reaction kinetics and crystal growth. google.commdpi.com
Products Crystalline powders, single crystalsNanostructures (e.g., needles, rods)Solvothermal methods, especially when microwave-assisted, are effective for creating high-aspect-ratio nanostructures. researchgate.netnanocon.eu
Advantages Good for phase control and particle size reductionExcellent for morphology control (e.g., elongated particles)Both methods offer high control over product characteristics compared to standard precipitation. smolecule.comnanocon.eu

Precipitation is a common and straightforward method for synthesizing iron oxalates, typically involving the reaction of a soluble iron salt with oxalic acid or an oxalate salt. smolecule.comwikipedia.org Controlling the parameters of precipitation is key to obtaining products with desired characteristics.

In a typical synthesis, an iron(III) salt like ferric nitrate (B79036) reacts with oxalic acid under acidic conditions to precipitate the hydrate. The kinetics of this process, including nucleation and crystal growth, are highly dependent on the degree of supersaturation. mdpi.com Simple co-precipitation methods at room temperature have been used to successfully synthesize iron oxalate hydrate (FeC₂O₄·2H₂O) microstructures, with the morphology evolving from microrods to microtubes by varying the solvent and reaction time. electrochemsci.org

The presence of other ions and the pH of the solution are critical factors. For iron(III) oxyhydroxide precipitation, temperature is a dominant parameter influencing crystallinity, but the presence of ligands like oxalate can direct the formation of specific phases. murdoch.edu.au The pH must be rigorously controlled, as excess acidity can lead to partial dissolution or the formation of phase impurities. google.com Co-precipitation techniques, where other cations are introduced, can be used to create doped materials. For example, iron-doped calcium oxalates have been synthesized via a co-precipitation method using a surface modifier to control particle features. rsc.org

To enhance reaction rates and gain further control over product characteristics, energy sources like ultrasound (sonochemistry) and microwaves are increasingly utilized.

Microwave-assisted synthesis offers rapid and uniform heating, which can lead to shorter reaction times and products with narrow particle size distributions. nanocon.eu This technique has been successfully applied to the solvothermal synthesis of iron(II) oxalate, producing uniform, needle-like nanoparticles without the need for surfactants, a significant advantage over conventional heating which resulted in irregular, sub-micron particles. researchgate.netnanocon.eu In the microwave-assisted sol-gel synthesis of iron-based aerogels from iron chloride and an oxalate-containing solution, adjusting the synthesis time and reactant ratios allowed for tailoring of the final textural and morphological properties. acs.org

Sonochemical synthesis utilizes the energy of acoustic cavitation to create localized hot spots with extreme temperatures and pressures, driving chemical reactions. helsinki.fi This method is recognized for its ability to produce amorphous or nanocrystalline materials with high surface areas. helsinki.finih.gov While direct sonochemical synthesis of iron(III) oxalate hydrate is not widely documented, the technique has been used to prepare iron oxides by irradiating solutions of iron salts. helsinki.fi The process can influence particle size and crystallinity. acs.org The combination of ultrasound with hydrothermal methods, known as sonohydrothermal treatment, is an emerging technique for materials synthesis. nih.gov

Green Chemistry Principles and Sustainable Synthesis Routes for Iron(III) Oxalate Hydrates

Adherence to green chemistry principles is becoming increasingly important in chemical synthesis. This involves using less hazardous chemicals, designing energy-efficient processes, and utilizing renewable feedstocks.

One sustainable approach involves the synthesis of iron oxalates from natural or waste resources instead of purified chemical reagents. mdpi.com Researchers have successfully produced iron oxalate dihydrate from iron ore by first using an oxalic acid solution to extract the iron, followed by a photo-reduction step to precipitate the product. mdpi.com This method not only utilizes a natural resource but also yields a material with enhanced photocatalytic properties compared to conventionally synthesized iron oxalate. mdpi.com Similarly, a novel route using hot pressurized oxalic acid in subcritical water has been developed to synthesize high-purity ferrous oxalate dihydrate directly from ferrotitaniferous mineral sands, highlighting a temperature-dependent process with high yields and reduced reaction times. mdpi.com

Another green strategy is the use of bio-sourced reagents. Oxalic acid has been extracted from common vegetables like spinach and subsequently used as a ligand to synthesize a potassium ferric-oxalate complex. researchgate.net This demonstrates the potential for sourcing chemical precursors from renewable, non-toxic natural materials. Furthermore, synthesis methods that reduce energy consumption or avoid harsh reagents, such as sonochemistry, are considered greener alternatives as they are often more energy-efficient and can proceed without additional hazardous reagents. helsinki.fi

Influence of Reaction Parameters on Iron(III) Oxalate Hydrate Morphology and Phase Purity

The final properties of synthesized iron(III) oxalate hydrate are highly sensitive to a range of reaction parameters. The careful manipulation of these variables is essential for achieving desired outcomes in terms of morphology, particle size, and the selective formation of specific crystalline phases. smolecule.comacs.org

Key parameters include:

Temperature: Temperature significantly impacts reaction kinetics, crystal growth, and phase stability. In the synthesis of ferrous oxalate, higher temperatures (e.g., 135 °C vs. 115 °C) resulted in faster crystal growth and larger, more well-defined octahedral crystals. mdpi.com For the precipitation of iron(III) oxyhydroxides, temperature was found to be the single most critical parameter in controlling the crystallinity and morphology of the product. murdoch.edu.au

Reactant Concentration and Ratio: The initial concentrations of the iron salt and oxalate precursors influence the supersaturation level, which in turn governs the nucleation and growth rates. mdpi.com Studies on ferrous oxalate precipitation showed that the initial concentration of the iron salt had a more significant impact on the precipitation rate than the concentration of oxalic acid. mdpi.com In microwave-assisted synthesis, the ratio between the metallic and reducing solutions was shown to directly modify the textural and morphological properties of the resulting iron-based materials. acs.org

pH: The pH of the reaction medium is crucial for controlling the hydrolysis of iron(III) ions and preventing the formation of undesired iron hydroxide (B78521) precipitates. murdoch.edu.au Precise pH control, for instance by adjusting the acidity of the iron salt solution and the basicity of the oxalate solution, is a key strategy for obtaining pure ferrous oxalate hydrate crystals. google.com

Solvent System: The choice of solvent can dramatically alter the morphology of the final product. A co-precipitation of iron(II) oxalate in pure ethylene glycol yielded microrods, whereas using a mixture of ethylene glycol and water led to the formation of microtubes. electrochemsci.org

Reaction Time: The duration of the synthesis affects the extent of crystal growth and can even lead to morphological transformations. In one study, increasing the reaction time from 4 to 48 hours caused a transition from solid microrods to hollow microtubes. electrochemsci.org Longer reaction times generally lead to larger crystals. mdpi.com

Table 2: Effect of Reaction Parameters on the Synthesis of Iron Oxalate Hydrates

ParameterEffect on MorphologyEffect on Phase Purity/YieldReferences
Temperature Higher temperatures lead to larger, better-defined crystals.Influences yield and can determine the crystalline phase. mdpi.commurdoch.edu.au
Reactant Concentration Can affect particle size and aggregation.Affects nucleation rate and precipitation kinetics. mdpi.comacs.org
pH Critical for preventing hydroxide impurities.Essential for phase purity; improper pH can lead to dissolution or impurities. google.com
Solvent Can change morphology from rods to tubes.Can affect crystallinity and solubility of intermediates. smolecule.comelectrochemsci.org
Reaction Time Longer times can lead to crystal growth and morphological evolution.Affects overall yield and allows for completion of phase transformations. electrochemsci.orgmdpi.com

Sophisticated Structural Elucidation and Spectroscopic Characterization of Iron Iii Oxalate Hydrates

Single-Crystal and Powder X-ray Diffraction Studies on Iron(III) Oxalate (B1200264) Hydrate (B1144303) Structures

X-ray diffraction (XRD) remains the most powerful tool for elucidating the three-dimensional atomic arrangement in crystalline solids. Both single-crystal and powder XRD methods have been instrumental in revealing the complex architectures of iron(III) oxalate hydrates.

Through combined X-ray and neutron powder diffraction studies, the structure of iron(III) oxalate tetrahydrate, Fe₂(C₂O₄)₃·4H₂O, has been successfully determined. acs.org This compound crystallizes in a triclinic unit cell. acs.org The determination of the crystal system is the foundational step in complete structural analysis, defining the symmetry and the basic repeating unit of the crystal lattice. While various hydrated forms exist, the tetrahydrate is a well-characterized example. Other related iron(III) oxalate complexes can exhibit different symmetries; for instance, certain anionic complexes with alkali metals, like K₃[Fe(C₂O₄)₃]·3H₂O, have been refined in the monoclinic system.

Table 1: Crystallographic Data for Iron(III) Oxalate Tetrahydrate

Parameter Value
Chemical Formula Fe₂(C₂O₄)₃·4H₂O

Note: This interactive table summarizes the primary crystallographic system for the specified compound.

Detailed structural refinement reveals that the iron atoms in Fe₂(C₂O₄)₃·4H₂O are in a distorted octahedral coordination environment. wikipedia.org Each Fe³⁺ ion is coordinated to oxygen atoms from both oxalate ligands and water molecules. Specifically, the coordination sphere consists of one water molecule and three oxalate groups. acs.org The oxalate ligands exhibit significant versatility in their coordination modes, acting as bridging ligands. Some oxalates are tetradentate, bonding to two different iron centers through all four of their oxygen atoms, while others are bidentate. acs.orgscielo.br This arrangement of bridging ligands results in the formation of zigzag chains of iron-oxalate units. These chains are further linked by other oxalate molecules, creating an open, layered structure. acs.org The average Fe-O bond distances in the related tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, are typically around 2.0 Å, which is characteristic of high-spin Fe³⁺ in an octahedral environment.

Advanced Spectroscopic Probes for Electronic and Molecular Structure

While XRD provides a static picture of the atomic arrangement, spectroscopic techniques offer insight into the electronic structure, oxidation states, and local environment of the iron centers.

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. The room temperature Mössbauer spectrum of Fe₂(C₂O₄)₃·4H₂O displays a single quadrupole doublet, which indicates that the two iron sites within the dimeric unit are chemically equivalent. scielo.br The measured hyperfine parameters provide definitive evidence for the oxidation and spin state of the iron. wikipedia.org The isomer shift (δ) is approximately 0.38 mm/s (relative to α-Fe), and the quadrupole splitting (ΔE_Q) is about 0.40 mm/s. wikipedia.org These values are characteristic of high-spin Fe³⁺ (S=5/2) in a distorted octahedral oxygen environment. wikipedia.orgscielo.br Operando Mössbauer spectroscopy has also been employed to track the reversible Fe³⁺/Fe²⁺ redox couple during electrochemical processes, such as lithium insertion. acs.org

Table 2: Mössbauer Hyperfine Parameters for Fe₂(C₂O₄)₃·4H₂O at Room Temperature

Parameter Value (mm/s) Indication
Isomer Shift (δ) 0.38 High-spin Fe³⁺

Note: This interactive table presents the key Mössbauer data and their interpretation for the specified compound.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species like the high-spin iron(III) ion (d⁵, S=5/2). The EPR spectra of iron(III) oxalate complexes are characteristic of high-spin Fe³⁺ with a significant zero-field splitting (zfs) that is comparable to the EPR quantum energy. nih.govacs.org This results in complex spectra with signals observed over a very wide range of magnetic fields, with some studies showing signals extending from approximately 1500 to 12500 Gauss. nih.gov In some iron oxalate systems, a prominent resonance with a g-value of 2.0036 has been identified. nih.gov The line shapes of the CW-EPR spectra for these complexes show little temperature dependence, suggesting that the line shapes are not primarily determined by spin relaxation processes up to 150 K. nih.govacs.org

UV-Vis Spectroscopy for Ligand Field Transitions and Charge Transfer Bands

The electronic absorption spectra of iron(III) oxalate hydrates are characterized by intense ligand-to-metal charge-transfer (LMCT) bands. ijirset.comwikipedia.org In an aqueous solution, the ferrioxalate (B100866) complex, [Fe(C₂O₄)₃]³⁻, exhibits a broad and strong absorption band in the ultraviolet region, centered around 260 nm. wikipedia.org This intense absorption is responsible for the high photoactivity of the complex. wikipedia.org

In the solid state, studies on related compounds such as potassium tris(oxalato)ferrate(III) trihydrate reveal the presence of absorption bands in the visible and near-infrared regions. Two notable broad absorption bands have been observed at approximately 676 nm and 972 nm. ijirset.com These bands are attributed to spin-forbidden ligand field transitions of the high-spin Fe(III) ion in a distorted octahedral environment. Specifically, they are assigned to the ⁶A₁g → ⁴T₂g and ⁶A₁g → ⁴T₁g transitions, respectively. ijirset.com The high intensity of charge transfer bands can often obscure the weaker d-d transitions.

UV-Vis Absorption Data for Iron(III) Oxalate Hydrate and Related Complexes

ComplexAbsorption Maximum (λmax)AssignmentReference
[Fe(C₂O₄)₃]³⁻ (aq)~260 nmLigand-to-Metal Charge Transfer (LMCT) wikipedia.org
K₂.₇₂[Fe(C₂O₄)₃]·3.17H₂O (solid)676 nm⁶A₁g → ⁴T₂g ijirset.com
972 nm⁶A₁g → ⁴T₁g

Vibrational Spectroscopy (FT-IR and Raman) for Ligand and Hydrate Mode Assignment

Vibrational spectroscopy is a powerful tool for probing the coordination of the oxalate ligand and the presence of water molecules in iron(III) oxalate hydrates. The analysis of Fourier-transform infrared (FT-IR) and Raman spectra allows for the assignment of specific vibrational modes.

In the FT-IR spectrum of iron(III) oxalate tetrahydrate, Fe₂(C₂O₄)₃·4H₂O, characteristic bands for both the oxalate ligand and water of hydration are observed. researchgate.net The presence of a high-energy IR band around 1736 cm⁻¹, which does not have a counterpart in the Raman spectrum, suggests the presence of terminal carbonyl groups, indicating a dimeric complex structure rather than a simple ionic one. researchgate.net The stretching vibrations of the water molecules are clearly identified in the IR spectrum. researchgate.net

A proposed assignment of the major vibrational bands for Fe₂(C₂O₄)₃·4H₂O is presented below. It is worth noting that obtaining good quality Raman spectra for this compound can be challenging, often resulting in a poor signal-to-noise ratio. researchgate.net

Vibrational Band Assignments for Iron(III) Oxalate Tetrahydrate (Fe₂(C₂O₄)₃·4H₂O)

Wavenumber (cm⁻¹)AssignmentSpectroscopic MethodReference
~3400ν(O-H) of H₂OFT-IR researchgate.net
1736νₐₛ(C=O) terminalFT-IR researchgate.net
1655/1612 (doublet)νₐₛ(C=O) bridging, δ(H₂O)FT-IR researchgate.net
1396νₛ(C-O) + ν(C-C)FT-IR researchgate.net
1352νₛ(C-O) + ν(C-C)FT-IR researchgate.net
1281νₛ(C-O) + δ(O-C=O)FT-IR researchgate.net
806δ(O-C=O) + ν(Fe-O)FT-IR researchgate.net
~705Water librational modesFT-IR researchgate.net
528ν(Fe-O) + ring deformationFT-IR researchgate.net

ν: stretching, δ: bending, as: antisymmetric, s: symmetric

Neutron Diffraction and Complementary Techniques for Light Atom Localization

While X-ray diffraction is a standard technique for determining crystal structures, it is often limited in its ability to accurately locate light atoms like hydrogen. Neutron diffraction is a powerful complementary technique that overcomes this limitation because neutrons interact with atomic nuclei, providing precise positions of hydrogen atoms. acs.org

A combined X-ray and neutron powder diffraction study was instrumental in unraveling the crystal structure of iron(III) oxalate tetrahydrate, Fe₂(C₂O₄)₃·4H₂O. acs.org This investigation revealed that the compound adopts a triclinic unit cell. The iron atoms are in an octahedral coordination environment, each bonded to one water molecule and three oxalate groups. acs.org Two of these oxalate groups act as tetradentate ligands. This coordination scheme results in the formation of zigzag chains that are linked together by the third oxalate molecule, creating an open layered structure. acs.org Crucially, the neutron diffraction data allowed for the localization of the hydrogen atoms, showing that two additional water molecules are situated within these layers, contributing to the hydrogen-bonding network that stabilizes the crystal structure. acs.org Such detailed structural information, particularly regarding the hydration and hydrogen bonding, is vital for understanding the properties and behavior of the material. acs.org

High-Resolution Microscopy for Microstructural and Morphological Analysis

High-resolution microscopy techniques are essential for characterizing the morphology and microstructure of iron(III) oxalate hydrate from the micrometer to the nanometer scale.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the nanoscale structure, particle size, and crystalline defects. TEM analysis of iron oxalate-based nanomaterials has revealed detailed morphological features. For example, in iron oxalate-capped iron-copper oxide nanomaterials, a flower-like morphology was observed, while iron oxalate-capped iron oxide showed a porous structure composed of nanoribbons. researchgate.net High-resolution TEM (HR-TEM) can even resolve the lattice fringes of the nanoparticles, with one study reporting a lattice spacing of approximately 0.24 nm in an iron oxalate-iron oxide nanocomposite. researchgate.net In the synthesis of iron(II) oxalate dihydrate nanoparticles, TEM has been used to determine the particle grain size, which was found to be around 50 nm. This level of detail is crucial for understanding the structure-property relationships in nanoscale applications of these materials.

Computational and Theoretical Investigations of Iron Iii Oxalate Hydrates

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) has proven to be a powerful and versatile method for investigating the electronic structure and spectroscopic properties of iron(III) oxalate (B1200264) hydrates. nih.gov By approximating the many-electron problem to one of electron density, DFT allows for the accurate calculation of various molecular properties.

DFT calculations have been instrumental in understanding the photolysis of the iron(III) oxalate ion, which serves as a model for metal carboxylate complex photolysis. escholarship.org These studies have shown that upon photoexcitation, an intramolecular electron transfer occurs from an oxalate ligand to the iron(III) center on a subpicosecond timescale. escholarship.org This process leads to the formation of an iron(II) complex with one oxidized and two spectator oxalate ligands. escholarship.org

Prediction of Magnetic Coupling and Spin States

One of the key applications of DFT in the study of iron(III) oxalate hydrates is the prediction of magnetic coupling and spin states. The iron(III) ion in these complexes is a d5 system and can exist in different spin states. DFT calculations, particularly using the broken-symmetry approach, have been successfully employed to calculate the magnetic exchange interactions in binuclear oxalate-bridged complexes. researchgate.net

For instance, in the case of the [Fe2(ox)5]4− complex, significant antiferromagnetic coupling between the two Fe(III) ions through the bridging oxalate ligand has been predicted. researchgate.net The high-spin state for the Fe(III) centers in the ferrioxalate (B100866) anion is supported by the nearly uniform Fe-O bond distances of approximately 2.0 Å, as a low-spin state would likely lead to Jahn-Teller distortions. wikipedia.org DFT calculations have also been used to model the magnetic properties of ferrihydrite, a related iron oxyhydroxide, predicting a ferrimagnetic ground state. acs.org

Table 1: Predicted Magnetic Properties of Iron(III) Oxalate and Related Complexes

Complex/SystemPredicted Magnetic PropertyComputational Method
[Fe2(ox)5]4−Significant antiferromagnetic couplingBroken-Symmetry DFT researchgate.net
Ferrioxalate anionHigh-spin Fe(III)DFT wikipedia.org
FerrihydriteFerrimagnetic ground stateDFT (Heisenberg model) acs.org
[Fe2(H4L2)2(ox)(NCS)4]Antiferromagnetic interactionsDFT psu.edu

Elucidation of Vibrational Frequencies and Intensities

DFT calculations are also invaluable for interpreting and assigning the vibrational spectra (Infrared and Raman) of iron(III) oxalate hydrates. By computing the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. researchgate.net This comparison allows for a detailed assignment of the observed vibrational modes to specific molecular motions, such as the stretching and bending of Fe-O and C-O bonds within the complex. nih.govtemple.edu

For example, a structural model for Fe2(C2O4)3•4H2O was proposed based on combined vibrational and Mössbauer data, where DFT would be crucial for the detailed interpretation of the vibrational spectra. researchgate.net The theoretical approach helps to differentiate between the vibrational modes of the oxalate ligand, the coordinated water molecules, and the iron-oxygen bonds. nih.gov

Table 2: Representative Calculated Vibrational Frequencies for Metal-Oxalate Systems

Vibrational ModeFrequency Range (cm⁻¹)Description
ν(C=O)1900–2100Carbonyl stretching vibrations, sensitive to coordination environment. nih.gov
ν(Fe-CO) and δ(Fe-C=O)400–650Iron-carbonyl stretching and bending modes. nih.gov
νs(C--O) and νa(C--O)~1709 and ~1687Symmetric and asymmetric C-O stretching in adsorbed oxalate. researchgate.net
νs(-C-O) and ν(C-C)~1413Symmetric C-O stretching and C-C stretching combination mode. researchgate.net
νa(-C-O)~1272Asymmetric C-O stretching. researchgate.net

Molecular Dynamics (MD) Simulations for Hydration and Lattice Dynamics

MD simulations can model the diffusion of water molecules, the dynamics of the crystal lattice, and the interactions between the iron(III) oxalate complex and its aqueous environment. psi.ch By employing force fields derived from quantum mechanical calculations or experimental data, MD can simulate systems containing thousands of atoms, providing insights into macroscopic properties from a microscopic perspective. For instance, MD simulations have been used to study the dimerization process of Fe(III) ions in aqueous solutions, revealing the participation of water molecules from the second coordination sphere. researchgate.net Ab initio molecular dynamics (AIMD) simulations have also been employed to study the aqueous network around related iron complexes. rsc.org

Quantum Chemical Modeling of Reaction Pathways and Stability

Quantum chemical methods are essential for modeling the reaction pathways and assessing the thermodynamic stability of iron(III) oxalate hydrates. nih.gov These calculations can determine the energy barriers for various chemical processes, such as ligand exchange, decomposition, and redox reactions. acs.orgchemrxiv.org

Computational Studies on Intermolecular Interactions and Crystal Packing

Understanding the intermolecular interactions and crystal packing is crucial for predicting the solid-state properties of iron(III) oxalate hydrates. Computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify the various non-covalent interactions within the crystal lattice, including hydrogen bonding and π-π stacking. oalib.comnih.gov

Reactivity, Transformation, and Chemical Pathways of Iron Iii Oxalate Hydrates

Photochemistry and Photoreactivity of Iron(III) Oxalate (B1200264) Hydrates

Iron(III) oxalate complexes are highly photoactive, a property that has led to their extensive use in chemical actinometry for quantifying photon flux. acs.org The absorption of light, particularly in the UV and visible regions, initiates a cascade of photochemical reactions.

Mechanisms of Photo-Induced Ligand-to-Metal Charge Transfer (LMCT)

The primary photochemical event in iron(III) oxalate hydrates is a ligand-to-metal charge transfer (LMCT). rhhz.netnih.gov Upon absorption of a photon, an electron is transferred from a ligand-centered orbital (originating from the oxalate) to a metal-centered d-orbital of the Fe(III) ion. rhhz.netnih.gov This process is favored in high-valent metal centers with electron-rich ligands like oxalate. nih.gov

The LMCT mechanism can be described as an intramolecular electron transfer that occurs on a sub-picosecond timescale. acs.orgescholarship.org This initial excitation leads to the instantaneous reduction of the iron center from Fe(III) to Fe(II) and the simultaneous oxidation of an oxalate ligand. acs.orgrhhz.net The resulting species is a transient iron(II) complex with an oxidized oxalate ligand radical. rhhz.netescholarship.org

Recent theoretical studies using advanced computational methods have provided a more detailed picture of the LMCT states. acs.orgresearchgate.net These studies suggest that two distinct LMCT states are involved in the photolysis of ferrioxalate (B100866). The initial photoexcitation leads to one of these states, and the system can then transition to the other via an avoided crossing with a relatively low energy barrier. acs.orgresearchgate.net These theoretical models also clarify the subsequent bond-breaking events, indicating that one Fe-O bond cleaves first, followed by the C-C bond of the oxalate and then the second Fe-O bond. acs.orgresearchgate.net

There has been some debate regarding the precise sequence of events following photoexcitation, with two main proposed mechanisms: "prompt" and "delayed" electron transfer. rhhz.net The "prompt" mechanism, supported by recent spectroscopic evidence, posits the immediate formation of Fe(II) via LMCT. rhhz.netescholarship.org The "delayed" mechanism suggests that the initial event is the cleavage of the C-C bond within the oxalate ligand, creating a ferric intermediate with a diradical ligand, followed by electron transfer to the iron center. rhhz.net However, ultrafast spectroscopy studies have provided direct evidence for the rapid reduction of iron, supporting the prompt LMCT pathway. escholarship.org

Photo-Reduction Processes and Iron(II) Formation Pathways

2[Fe(III)(C₂O₄)₃]³⁻ + hν → 2[Fe(II)(C₂O₄)₂]²⁻ + 2CO₂ + (C₂O₄)²⁻ researchgate.net

Following the initial sub-picosecond intramolecular electron transfer, the oxidized oxalate ligand, which is now a radical anion (C₂O₄•⁻), becomes unstable. rhhz.netescholarship.org Within approximately 40 picoseconds, this radical species dissociates to form a molecule of carbon dioxide (CO₂) and a carbon dioxide radical anion (CO₂•⁻). acs.orgescholarship.org

The photoreduction process is not limited to the formation of iron(II) and carbon dioxide. In the presence of oxygen, the reactive intermediates can lead to the formation of other species, including hydroxyl radicals (•OH). researchgate.netnih.gov The formation of these highly reactive oxygen species (ROS) is significant in the context of advanced oxidation processes for environmental remediation. nih.govnih.gov

The efficiency of the photoreduction and the specific products formed can be influenced by factors such as the pH of the solution, the concentration of the iron(III) oxalate complex, the excitation wavelength, and the presence of other species in the solution. researchgate.netcaltech.edu For instance, in deoxygenated solutions, the regeneration of Fe(III) is hindered, leading to a rapid depletion of the initial complex upon irradiation. caltech.edu

Quantum Yield Determinations in Photochemical Reactions

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of moles of a specific product formed per mole of photons absorbed. For the photolysis of iron(III) oxalate, the quantum yield of Fe(II) formation is a key parameter and is known to be high. acs.org

The quantum yield for the photolysis of the tris(oxalato)ferrate(III) complex, [Fe(C₂O₄)₃]³⁻, is generally high and shows some dependence on the excitation wavelength, pH, and the specific iron-oxalate species present in the solution. researchgate.netresearchgate.net For example, the quantum yield is practically independent of the excitation wavelength in the range of 270-430 nm. researchgate.net

The generation of other species, such as hydroxyl radicals, also has an associated quantum yield. The quantum yield of •OH formation (φOH) in the Fe(III)-oxalate photosystem has been determined and is a crucial parameter for its application in advanced oxidation processes. nih.govnih.gov For example, at neutral pH under near-visible UV irradiation, the quantum yield of •OH generation is approximately 0.06. nih.gov

The determination of these quantum yields is often performed using chemical actinometry, where the well-characterized photolysis of ferrioxalate itself serves as a standard to measure the photon flux of the light source. researchgate.net

SpeciesConditionQuantum Yield (Φ)Reference
[Fe(C₂O₄)₃]³⁻355 nm0.12 researchgate.net
[Fe(C₂O₄)₂]⁻355 nm0.28 researchgate.net
[Fe(C₂O₄)]⁺355 nm0.17 researchgate.net
•OHNeutral pH, near-visible UV~0.06 nih.gov
Fe(II)Similar to study conditions0.8 ± 0.1 caltech.edu

Thermal Decomposition Mechanisms and Solid-State Transformations

Heating iron(III) oxalate hydrates initiates a series of chemical changes, including dehydration and the decomposition of the oxalate ligand, ultimately leading to the formation of various iron oxides. The specific products and transformation pathways are highly dependent on the atmosphere (oxidative or inert) and the heating rate.

Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (EGA) for Decomposition Products

Thermogravimetric analysis (TGA) is a powerful technique for studying the thermal decomposition of iron(III) oxalate hydrates by monitoring the mass loss of a sample as a function of temperature. When coupled with evolved gas analysis (EGA), which identifies the gaseous products released during decomposition, a detailed understanding of the reaction mechanism can be obtained.

Studies on the thermal decomposition of iron(III) oxalate tetrahydrate, Fe₂(C₂O₄)₃·4H₂O, in both oxidative (air) and inert (e.g., nitrogen or argon) atmospheres have revealed complex, multi-step processes. researchgate.net

In an oxidative atmosphere (air): The decomposition generally proceeds in overlapping stages. researchgate.net

Dehydration: The initial weight loss corresponds to the removal of water molecules. This typically occurs at temperatures up to around 200°C.

Reductive Decomposition and Decarboxylation: A surprising intermediate step involves the reduction of Fe(III) to form ferrous oxalate (FeC₂O₄). researchgate.net This is followed by the final decarboxylation of the oxalate species to yield hematite (B75146) (α-Fe₂O₃) as the final solid product. researchgate.net The evolved gases during this stage are primarily carbon dioxide (CO₂) and carbon monoxide (CO). The exothermic nature of the final decomposition step is partly due to the oxidation of the evolved CO. acs.org

In an inert atmosphere (e.g., nitrogen): The decomposition pathway is different and leads to different final products. researchgate.net

Dehydration: Similar to the process in air, the first step is the loss of water of hydration.

Reduction to Ferrous Oxalate: The Fe(III) oxalate decomposes to form ferrous oxalate (FeC₂O₄) as the main intermediate, along with the release of CO₂. researchgate.net This occurs at temperatures around 200°C.

Decomposition of Ferrous Oxalate: The intermediate ferrous oxalate then decomposes at higher temperatures (around 390°C) to form wüstite (FeOₓ). researchgate.net

Disproportionation/Synproportionation: The wüstite can further undergo disproportionation to yield a mixture of α-iron (α-Fe) and magnetite (Fe₃O₄). researchgate.net The relative amounts of these final products depend on the specific temperature and reaction conditions. researchgate.net

The following table summarizes the key decomposition steps and products under different atmospheres.

AtmosphereTemperature RangeProcessSolid ProductsGaseous ProductsReference
Oxidative (Air)~180-200°CDehydration & Intermediate FormationFeC₂O₄ (intermediate)H₂O researchgate.net
Oxidative (Air)>200°CDecarboxylationα-Fe₂O₃ (final)CO, CO₂ researchgate.net
Inert (Nitrogen)up to 210°CDehydration & ReductionFeC₂O₄ (major), Fe₃O₄ (minor)H₂O, CO₂ researchgate.net
Inert (Nitrogen)>210°CDecomposition of IntermediateFeₓO, α-Fe, Fe₃O₄ (final mixture)CO researchgate.net

In Situ X-ray Diffraction Studies of Phase Transitions During Heating

In situ X-ray diffraction (XRD) is a crucial technique for identifying the crystalline phases that form during the thermal decomposition of iron(III) oxalate hydrate (B1144303) in real-time. By collecting XRD patterns as the sample is heated, the sequence of phase transitions can be directly observed.

When iron(III) oxalate tetrahydrate is heated, in situ XRD studies reveal the transformation from the initial crystalline hydrate to various intermediate and final phases. For example, during calcination in air, the diffraction lines of the original oxalate structure are seen to broaden and diminish, while very broad peaks corresponding to a nascent, poorly crystalline iron oxide phase begin to appear. researchgate.net This indicates the formation of ultrasmall iron oxide particles. researchgate.net

In an inert atmosphere, in situ XRD confirms the formation of ferrous oxalate (FeC₂O₄) as a major crystalline intermediate. researchgate.net As the temperature increases, the diffraction peaks corresponding to ferrous oxalate disappear and are replaced by those of wüstite (FeOₓ), and subsequently by α-iron and magnetite. researchgate.net

These in situ studies are essential for confirming the intermediates proposed from TGA-EGA data and for understanding the crystallographic evolution of the material during thermal treatment. The combination of TGA-EGA and in situ XRD provides a comprehensive picture of the solid-state transformations that occur during the thermal decomposition of iron(III) oxalate hydrates.

Kinetic Analysis of Thermal Decomposition Processes

The thermal decomposition of iron(III) oxalate hydrates is a complex process that has been the subject of detailed kinetic analysis. Studies employing thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) have elucidated the multi-step nature of this decomposition. The process typically begins with dehydration, followed by the decomposition of the anhydrous oxalate to iron oxides.

The kinetic parameters, including activation energy (Ea) and the pre-exponential factor (A), are crucial for understanding the reaction mechanism. These parameters are often determined using model-free isoconversional methods and model-fitting methods. For instance, the thermal decomposition of potassium tris(oxalato)ferrate(III) trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O, has been studied under different atmospheres (N₂, H₂, and air). The decomposition proceeds through distinct steps of dehydration and subsequent decomposition of the oxalate. researchgate.netresearchgate.net The activation energies and thermodynamic parameters (enthalpy, heat capacity, and entropy changes) have been calculated for each step, revealing the influence of the surrounding atmosphere on the reaction products and kinetics. researchgate.net In air, the decomposition rate is higher compared to nitrogen or hydrogen atmospheres. researchgate.net

The decomposition of ferrous oxalate dihydrate (FeC₂O₄·2H₂O) has also been extensively studied to understand the formation of iron(III) oxide polymorphs. acs.org The process exhibits a sigmoidal mass-loss behavior, which can be modeled by considering an induction period, random nucleation on the surface, and the advancement of the reaction interface. acs.org The kinetic analysis of the isothermal decomposition of ferrous oxalate dihydrate has been described by various models, including the Avrami-Erofeev and contracting sphere models.

A study on the non-isothermal decomposition of a binary mixture of ferrous oxalate dihydrate and copper oxalate showed that the decomposition temperature of the mixture is lower than that of the individual components. ijert.orgijert.org This was attributed to the formation of CuO, which acts as a catalyst. ijert.org The kinetic analysis of this mixed system revealed that the decomposition follows different rate-determining steps depending on the temperature range.

The following table summarizes kinetic data from a study on the thermal decomposition of potassium tris(dicarboxylato)ferrate(III) complexes, including the oxalate complex.

Decomposition StepTemperature Range (°C)Kinetic ModelActivation Energy (Ea) (kJ/mol)
Dehydration< 470First or Second Order-
Decomposition> 500-6003D Diffusion or Contracting Volume-
Data derived from a study on tris(dicarboxylato)iron(III) complexes. researchgate.net

Redox Chemistry and Electrochemical Behavior

The redox chemistry of iron(III) oxalate is dominated by the Fe(III)/Fe(II) couple, which is central to its electrochemical behavior. The oxalate ligand plays a crucial role in stabilizing both oxidation states, thereby influencing the redox potential and the kinetics of electron transfer.

Cyclic Voltammetry and Chronoamperometry Studies of Iron(III)/Iron(II) Couples

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of the iron oxalate system. Studies have been conducted in various media to understand the electron transfer processes. For instance, the electrochemical behavior of a ferric-oxalate-gluconate complex has been investigated using a gold working electrode. scientific.net The results indicated a quasi-reversible cyclic response for the redox process, with the peak currents increasing linearly with the square root of the scan rate. scientific.net This suggests a diffusion-controlled process.

In acidic solutions, cyclic voltammetry has been used to study the formation of a passive film on iron in an oxalic acid medium. edpsciences.org The voltammograms show that the iron dissolves anodically, and the resulting Fe²⁺ ions form a soluble complex with oxalate ions, likely [Fe(C₂O₄)₃]⁴⁻. edpsciences.org

The electrochemical reactivity of Fe₂(C₂O₄)₃·4H₂O towards lithium insertion has also been demonstrated. acs.orgresearchgate.net The insertion/extraction of lithium occurs at an average potential of 3.35 V vs. Li and involves the Fe³⁺/Fe²⁺ redox couple. acs.orgresearchgate.net This process was shown to be a biphasic process through in situ X-ray powder diffraction and operando Mössbauer spectroscopy. acs.orgresearchgate.net

A study on a ferric-oxalate-gluconate system showed that the Fe(III)-oxalate redox system exhibits well-defined, quasi-reversible, diffusion-controlled voltammograms at pH 8. cecri.res.in However, the system is prone to hydrolysis and precipitation at higher pH values, which can be mitigated by the presence of excess gluconate. cecri.res.in

Influence of Ligand Environment on Redox Potentials

The ligand environment significantly impacts the redox potential of the Fe(III)/Fe(II) couple. Ligands that preferentially stabilize the Fe(III) state will lower the redox potential, making the reduction to Fe(II) more favorable. Conversely, ligands that stabilize Fe(II) will increase the redox potential.

Organic ligands, including oxalate, can significantly alter the speciation and redox properties of iron. acs.orgresearchgate.net The formation of Fe(II)-ligand complexes with low standard reduction potentials can enhance their reactivity as reductants. acs.orgresearchgate.net The extent of this effect depends on the solution pH and the ligand-to-metal concentration ratio. acs.org

A Nernstian correlation has been observed between the apparent standard redox potential (E'°) and the ratio of the stability constants of the Fe(III) and Fe(II) complexes (log(K_Fe(III)/K_Fe(II))). nih.govacs.org For Fe(III)-stabilizing ligands, such as oxalate, the E'° values decrease. nih.govacs.org The formation of ferrous-oxalate complexes can decrease the redox potential of the Fe²⁺/Fe³⁺ couple, and this effect is more pronounced at higher oxalate concentrations due to the formation of species like Fe(C₂O₄)₂²⁻, which are more reactive from a thermodynamic standpoint. hep.com.cn

The following table illustrates the effect of different ligands on the apparent standard redox potential of the Fe(III)/Fe(II) couple.

LigandE'° (V vs. SHE)
Aqua (H₂O)+0.77
Oxalate Value dependent on speciation
CitrateValue dependent on speciation
EDTA-0.12
Data compiled from various sources indicating the general trend. Specific values for oxalate complexes vary with conditions.

Ligand Exchange Kinetics and Substitution Reactions in Solution and Solid State

Ligand exchange reactions involving iron(III) oxalate are fundamental to its reactivity in solution. The kinetics of these reactions are influenced by factors such as pH, temperature, and the nature of the incoming and outgoing ligands.

Studies on the formation of mono-oxalato complexes of iron(III) have shown that the reaction is first order in both iron(III) and bioxalate. cdnsciencepub.com The kinetics of ligand substitution reactions of the iron(III) hydroxo dimer with various inorganic ligands, including oxalate, have been investigated. nih.gov These reactions are proposed to proceed through a dissociative interchange mechanism, involving the formation of an intermediate complex where the ligand is coordinated to only one of the iron centers before forming a bridge. nih.gov

The exchange of oxalate with other chelating agents is also an important aspect of its chemistry. For example, the ligand exchange between iron(III)-desferrioxamine B and oxalate has been studied, highlighting the formation of a ternary complex. colby.edu This exchange is crucial in understanding the bioavailability of iron in certain systems.

In the solid state, substitution reactions can occur during thermal decomposition or through mechanochemical processes. For instance, a suspension substitution reaction can be used to extract oxalic acid from industrial ferric oxalate by reacting it with sulfuric acid to form iron sulfate (B86663) and free oxalic acid. google.com

Polymorphism and Phase Transitions in Iron(III) Oxalate Hydrate Systems

Iron(III) oxalate hydrates exhibit polymorphism, existing in different crystalline forms with the same chemical composition but different arrangements of atoms in the crystal lattice. These different polymorphs can have distinct physical and chemical properties.

Several hydrated forms of iron(III) oxalate have been identified, including a tetrahydrate (Fe₂(C₂O₄)₃·4H₂O) and a hexahydrate (Fe₂(C₂O₄)₃·6H₂O). wikipedia.org The tetrahydrate has a triclinic unit cell structure where the iron atoms are octahedrally coordinated by one water molecule and three oxalate groups. acs.orgresearchgate.net This arrangement results in zigzag chains linked by oxalate molecules, forming an open layered structure with additional water molecules located between the layers. acs.orgresearchgate.net

Mössbauer spectroscopy has been instrumental in distinguishing between different hydrate forms, as they exhibit different isomer shifts and quadrupole splittings. researchgate.net Some forms of iron(III) oxalate are X-ray amorphous and metastable. researchgate.net

Phase transitions can be induced by changes in temperature or pressure. For example, the thermal decomposition of iron(III) oxalate hydrates involves phase transitions from the hydrated form to anhydrous forms and finally to iron oxides. Similarly, iron(II) oxalate dihydrate is known to exist in two polymorphic forms: a monoclinic α-phase and an orthorhombic β-phase. researchgate.net The synthesis conditions, such as temperature, can be controlled to obtain a specific polymorph or a mixture of phases. researchgate.net

In the iron(III) phosphate (B84403) oxalate system, two polymorphs of [Fe₂(HPO₄)₂(C₂O₄)(H₂O)₂]·2H₂O have been identified, differing in the local arrangement of the ligands around the iron center. rsc.org These polymorphs exhibit different structural dimensionalities, with one having a three-dimensionally connected structure and the other a layered structure. rsc.org The amount of water used in the synthesis is a key factor in determining which polymorph is formed. rsc.org

The following table summarizes some of the known polymorphs and their crystal systems.

CompoundCrystal SystemSpace GroupReference
Fe₂(C₂O₄)₃·4H₂OTriclinic- acs.orgresearchgate.net
α-FeC₂O₄·2H₂OMonoclinicP2₁/c
β-FeC₂O₄·2H₂OOrthorhombicCccm
[Fe₂(HPO₄)₂(C₂O₄)(H₂O)₂]·2H₂O (Polymorph I)-- rsc.org
[Fe₂(HPO₄)₂(C₂O₄)(H₂O)₂] (Polymorph II)-- rsc.org

Advanced Applications and Functional Material Precursors Based on Iron Iii Oxalate Hydrates

Role as Precursors for Iron Oxide Nanomaterials and Magnetic Materials

Iron(III) oxalate (B1200264) hydrate (B1144303) serves as a highly effective precursor for producing iron oxide nanomaterials due to its capacity for controlled thermal decomposition. This process allows for the synthesis of various iron oxide phases with tailored sizes, shapes, and, consequently, specific magnetic properties. The morphology of the initial oxalate crystals can even be preserved during the thermal conversion, offering a pathway to shape-controlled oxide particles. researchgate.net

The thermal decomposition of iron(III) oxalate hydrate is a versatile method for synthesizing specific polymorphs of iron oxide, such as hematite (B75146) (α-Fe₂O₃) and maghemite (γ-Fe₂O₃). The final product is highly dependent on the decomposition conditions, particularly the temperature and the composition of the surrounding atmosphere. nih.govnanografi.com

Decomposition in an oxidizing atmosphere, such as air, typically yields hematite (α-Fe₂O₃). researchgate.netnih.gov For instance, decomposing iron oxalate nanorods in air at 500°C results in the formation of spherical α-Fe₂O₃ nanoparticles. nih.gov In contrast, maghemite (γ-Fe₂O₃) can also be obtained from the decomposition of iron(II) oxalate in air at lower temperatures, around 573 K (300°C). researchgate.netmdpi.com When the decomposition is carried out in a vacuum or under an inert or reducing atmosphere, magnetite (Fe₃O₄) is often the resulting product. nih.govbohrium.com The crystallite size of the resulting oxide particles tends to increase with higher decomposition temperatures. researchgate.net This precise control over the reaction environment enables the selective synthesis of desired iron oxide phases. google.com

PrecursorDecomposition ConditionsResulting Iron Oxide PhaseParticle CharacteristicsReference
Iron Oxalate Nanorods500°C in Airα-Fe₂O₃ (Hematite)Spherical nanoparticles (~50 nm) nih.gov
Iron OxalateThermal Decompositionγ-Fe₂O₃ (Maghemite)- nanografi.com
Iron Oxalate Nanorods500°C in Vacuum (~10⁻⁵ torr)Fe₃O₄ (Magnetite)Cuboidal nanoparticles (60-70 nm) nih.gov
β-Oxalate700°CFe₃O₄ (Magnetite)Crystallite size of 55 nm researchgate.net

The magnetic properties of the iron oxides derived from iron(III) oxalate hydrate are intrinsically linked to their crystalline phase and particle size. α-Fe₂O₃ typically exhibits antiferromagnetic properties at lower temperatures and weak ferromagnetism between -13°C and 600°C. nanografi.com The α-Fe₂O₃ nanoparticles produced from iron oxalate nanorods show a transition from weakly-ferromagnetic to weakly anti-ferromagnetic behavior around 225 K, which is indicative of a Morin-like transition. nih.gov

γ-Fe₂O₃ is known for its ferromagnetic properties. nanografi.com However, when the particle size is reduced to the nanoscale (typically smaller than 10 nm), these materials can exhibit superparamagnetism. nanografi.com Magnetite (Fe₃O₄) nanoparticles also display interesting magnetic behaviors. Those obtained from the decomposition of iron oxalate show a Verwey transition at 122 K. nih.gov The saturation magnetization of these nanoparticles is often lower than that of bulk magnetite and tends to decrease as the particle size decreases. researchgate.netnih.gov

Derived MaterialMagnetic PropertyKey FindingsReference
α-Fe₂O₃Weak Ferromagnetism / AntiferromagnetismExhibits a Morin-like transition around 225 K. nih.gov nih.govnanografi.com
γ-Fe₂O₃Ferromagnetism / SuperparamagnetismUltrafine particles (<10 nm) can be superparamagnetic. nanografi.com nanografi.com
Fe₃O₄FerrimagnetismShows a Verwey transition at 122 K; saturation magnetization decreases with particle size. researchgate.netnih.gov researchgate.netnih.gov

Catalytic Properties and Applications

Materials derived from iron(III) oxalate hydrate are effective catalysts in various chemical reactions. Their high surface area and porous nature, resulting from the decomposition process, contribute significantly to their catalytic activity.

Iron(III) oxalate is a recognized precursor for creating nanosized iron oxide particles that can be used in heterogeneous catalysis. mdpi.com The thermal treatment of iron oxalate can produce porous metal oxide materials. google.com These materials act as solid catalysts that can be easily separated from the reaction mixture, making them suitable for industrial applications. google.com For example, the interaction between oxalate and the surface of Fe₃O₄ nanoparticles has been shown to be crucial in regulating the redox cycle of iron in heterogeneous Fenton-like systems, which are used for environmental remediation. nih.gov

Iron oxalate itself, as well as the iron oxides derived from it, demonstrates significant potential in photocatalysis, particularly for the degradation of organic pollutants in wastewater. mdpi.comresearchgate.net When irradiated with light, these materials can generate electron-hole pairs that drive redox reactions to break down persistent organic molecules like synthetic dyes.

In one study, iron oxalate synthesized from iron ore was used as a photocatalyst for the degradation of rhodamine B (RhB), a common organic dye. mdpi.comresearchgate.net Under light irradiation, it successfully degraded more than 85% of the RhB within 90 minutes. mdpi.comresearchgate.net The efficiency of this process was attributed to the material's strong light absorption and effective separation of photogenerated electron-hole pairs. mdpi.comresearchgate.net Similarly, iron(oxalate) capped bimetallic nanomaterials have been utilized for the large-scale photocatalytic degradation of various dyes and phenol. acs.org The photo-ferrioxalate system, which involves iron oxides in the presence of oxalic acid, has also proven effective for the decolorization of reactive dyes under UV-A irradiation. nih.gov

Catalyst SystemApplicationEfficiencyReference
Iron Oxalate Dihydrate (from iron ore)Rhodamine B (RhB) Degradation>85% degradation in 90 minutes mdpi.comresearchgate.net
Iron(oxalate) Capped Fe-Mn OxideDye DegradationDemonstrated high activity among tested materials. acs.org
Photo-ferrioxalate System with Iron OxideReactive Black 5 (RB5) DecolorizationEffective under UV-A irradiation. nih.gov

Development of Sensors and Detection Systems

The distinct chemical interactions between iron(III) ions and oxalate ions form the basis for novel sensor development. A colorimetric method for the determination of oxalate has been developed based on its inhibitory effect on the reaction between curcumin nanoparticles and Fe(III) ions. nih.gov In this system, Fe(III) reacts with curcumin nanoparticles to produce a color change. When oxalate is present, it preferentially complexes with the Fe(III) ions, preventing the reaction with curcumin and thus inhibiting the color change. The degree of inhibition is proportional to the concentration of oxalate. nih.gov This method allows for the sensitive detection of oxalate in various samples, with a linear response in the concentration range of 0.15 to 1.70 μgmL⁻¹ and a limit of detection of 0.077 μgmL⁻¹. nih.gov This principle demonstrates the potential for developing sensitive and selective chemical sensors based on the strong affinity between iron(III) and the oxalate ligand.

Electrochemical Sensor Platforms utilizing Iron(III) Oxalate Hydrate Composites

While iron-based materials, in general, are widely recognized for their utility in electrochemical sensing, the specific application of pre-synthesized iron(III) oxalate hydrate as a primary electrode modifier is an emerging area with limited direct research. The interest in iron-based electrocatalysts stems from their non-toxicity, natural abundance, significant catalytic activity, and cost-effectiveness. Typically, iron oxides such as magnetite (Fe₃O₄), maghemite (ɣ-Fe₂O₃), and hematite (α-Fe₂O₃) are incorporated into nanocomposites for sensor fabrication. These composites often involve materials like graphene or carbon nanotubes to enhance conductivity and provide a larger surface area for electrochemical reactions.

Iron(III) oxalate hydrate can serve as a valuable precursor in the synthesis of these catalytically active iron oxide nanoparticles. For instance, the thermal decomposition of iron oxalates is a well-established method for producing various iron oxides. This precursor role allows for the in situ formation of iron oxide phases within a composite matrix, potentially leading to materials with novel structural and electrochemical properties beneficial for sensing applications.

The potential for using iron(III) oxalate hydrate composites directly in electrochemical sensors lies in the inherent redox activity of the iron center and the complexing nature of the oxalate ligand. A composite material could leverage these properties for the detection of analytes that can be catalytically oxidized or reduced at the electrode surface. For example, a copper-modified iron electrode, fabricated through a simple immersion method, has been successfully developed for the electrochemical detection of oxalate ions, demonstrating the viability of using iron-based systems for sensing components of the compound itself its.ac.id. Further research is needed to explore and develop sensor platforms where iron(III) oxalate hydrate is a key functional component rather than just a precursor.

Optical Sensor Development for Specific Analytes

The development of optical sensors based on iron(III) oxalate hydrate is grounded in its well-documented photochemical properties. The ferrioxalate (B100866) anion, [Fe(C₂O₄)₃]³⁻, is highly photoactive, exhibiting strong absorption of ultraviolet and visible light, which induces a ligand-to-metal charge transfer (LMCT). researchgate.net This process results in the reduction of iron(III) to iron(II) and the oxidative degradation of an oxalate ligand. escholarship.orgresearchgate.netescholarship.orgosti.gov This robust and quantifiable photoreduction is the foundational principle of the ferrioxalate actinometer, a chemical system used to measure photon flux. cdnsciencepub.comresearchgate.nethepatochem.com

This inherent photochemical reactivity can be harnessed for optical sensing. The decomposition of the ferrioxalate complex leads to a change in the solution's absorbance spectrum, which can be monitored spectrophotometrically. researchgate.net An optical sensor could be designed where the presence of a specific analyte modulates the rate of this photoreduction. For instance, an analyte that quenches the excited state or reacts with the intermediate radical species would alter the rate of Fe(II) formation, providing a measurable signal.

Furthermore, colorimetric detection methods can be developed based on the reaction products. The Fe(II) produced during photolysis can be complexed with a chromogenic reagent like 1,10-phenanthroline to produce a intensely colored complex (ferroin), which has a strong absorbance maximum around 510 nm. hepatochem.com This forms the basis of the standard analytical procedure in ferrioxalate actinometry and could be adapted to quantify analytes that interfere with or catalyze the initial photoreaction. Another approach involves using the complexation chemistry of Fe(III) itself; for example, a colorimetric method for determining oxalate was developed based on its inhibitory effect on the reaction between Fe(III) and curcumin nanoparticles, which demonstrates the versatility of iron-ion chemistry in optical sensing. nih.govresearchgate.net

Sorption and Complexation Studies in Environmental Contexts

Iron(III) oxalate hydrates are relevant in environmental science due to their role in geochemical cycles and their potential application in the remediation of contaminated sites. Research in this area focuses on their ability to interact with and immobilize environmental pollutants, including heavy metals and organic compounds.

Investigation of Metal Ion Sorption on Iron(III) Oxalate Hydrate Surfaces

The sorption of heavy metal ions onto mineral surfaces is a critical process for controlling their mobility and bioavailability in the environment. While extensive research has been conducted on the adsorption of heavy metals onto iron oxides, hydroxides, and other iron-bearing minerals, the specific investigation of metal ion sorption on pre-formed iron(III) oxalate hydrate surfaces remains a largely unexplored field. mdpi.comscispace.comresearchgate.net

The potential of iron(III) oxalate hydrate as a sorbent material can be inferred from its structural characteristics. Crystalline forms, such as the tetrahydrate, possess coordination polymer structures with bridging oxalate ligands and coordinated water molecules. These structures present oxygen-containing functional groups on their surfaces that could act as binding sites for cationic metal pollutants through mechanisms such as surface complexation or ion exchange.

To contextualize the potential performance of iron(III) oxalate hydrate, it is useful to compare the sorption capacities of other established iron-based adsorbents. These materials have shown significant efficacy in removing various heavy metals from aqueous solutions.

Table 1: Comparative Maximum Adsorption Capacities (q_max) of Various Iron-Based Adsorbents for Heavy Metal Ions This table is for comparative purposes; data for iron(III) oxalate hydrate is not currently available in the literature.

AdsorbentMetal Ionq_max (mg/g)pHReference
Iron-Ore SludgePb(II)1.3055.0 mdpi.com
Iron-Ore SludgeAs(III)1.1137.0 mdpi.com
Iron-Ore SludgeCd(II)0.7717.0 mdpi.com
Iron-Ore SludgeZn(II)0.7457.0 mdpi.com
Iron-Ore SludgeMn(II)0.7108.0 mdpi.com
Nano Zero-Valent Iron (GT-nZVI)Cu(II)348.04.7 researchgate.net
Nano Zero-Valent Iron (GT-nZVI)Zn(II)267.35.3 researchgate.net

Future research into the sorption capabilities of iron(III) oxalate hydrate could reveal a new, potentially cost-effective material for water remediation, leveraging its unique surface chemistry.

Complexation Reactions with Organic Pollutants (mechanistic studies)

The complexation of iron(III) with oxalate significantly enhances its photochemical activity, a property that can be harnessed for the degradation of persistent organic pollutants in water. The process, often referred to as a photo-Fenton-like system, relies on the photolysis of the ferrioxalate complex to generate highly reactive species, including hydroxyl radicals (•OH), which are powerful oxidants capable of mineralizing a wide range of organic compounds. epa.gov

Mechanistic studies have shown that upon absorption of UV-visible light, an intramolecular ligand-to-metal charge transfer occurs within the [Fe(C₂O₄)₃]³⁻ complex. escholarship.orgescholarship.orgosti.gov This ultrafast process reduces Fe(III) to Fe(II) and produces an oxalate radical anion (C₂O₄•⁻). nih.gov Subsequent reactions, particularly in the presence of an oxidant like hydrogen peroxide, lead to the generation of •OH radicals, which drive the degradation of organic pollutants. epa.govnih.gov The ferrioxalate system is particularly advantageous as it can function efficiently at near-neutral pH, overcoming a major limitation of the traditional Fenton process which requires acidic conditions. nih.govnih.gov

The efficacy of this process has been demonstrated for a variety of pollutants. Detailed research has elucidated the reaction pathways and identified intermediate products, confirming the oxidative nature of the degradation.

Table 2: Research Findings on the Ferrioxalate-Mediated Photodegradation of Organic Pollutants

Target PollutantSystemKey Mechanistic FindingsOutcomeReference(s)
1,2,4-TrichlorobenzeneVis-LED / Ferrioxalate / H₂O₂The ferrioxalate complex exhibits high molar absorption in the Vis region, enabling the use of energy-efficient LEDs. The process generates powerful oxidants for pollutant degradation at neutral pH.Successful oxidation of the pollutant in a saturated aqueous solution at a neutral pH. nih.gov
Paracetamol (Acetaminophen)Artificial Sunlight / Ferrioxalate / H₂O₂Dosing hydrogen peroxide positively influences the iron catalytic cycle, leading to higher Fe(II) concentrations at shorter reaction times and accelerating the degradation of paracetamol and its by-products.Achieved 98.8% conversion of paracetamol in 180 minutes under optimal conditions at near-neutral pH. nih.gov
Rhodamine BLight Irradiation / Iron OxalateIron oxalate produced from iron ore demonstrated higher light absorption and photocatalytic activity compared to that synthesized from commercial hematite, attributed to enhanced separation of electron-hole pairs.Over 85% degradation of Rhodamine B within 90 minutes. mdpi.com
Various Organics (Chlorobenzene, BTX, 1,4-Dioxane)UV-vis / Ferrioxalate / H₂O₂The UV-vis/ferrioxalate/H₂O₂ process generates hydroxyl radicals with much higher energy efficiency (3 to 30 times) compared to standard UV/H₂O₂ or UV-Fenton processes.Highly efficient for treating moderately to highly contaminated waters. epa.gov

These studies highlight the robust potential of using iron(III) oxalate complexation and photochemistry as a sustainable and effective technology for environmental remediation.

Perspectives and Future Directions in Iron Iii Oxalate Hydrate Research

Emerging Synthesis Strategies for Novel Iron(III) Oxalate (B1200264) Hydrate (B1144303) Architectures

Recent research has moved beyond traditional precipitation methods to create iron(III) oxalate hydrates with controlled morphologies and architectures, which in turn influence their physicochemical properties. These emerging strategies are pivotal for tailoring the material for specific applications.

One promising approach involves the use of iron-bearing minerals as direct precursors. For instance, a recent study demonstrated the synthesis of iron oxalate dihydrate from ferrotitaniferous mineral sands using hot pressurized aqueous oxalic acid. mdpi.comresearchgate.net This method not only utilizes a low-cost and widely available iron source but also allows for the synthesis of specific polymorphs, such as α-FeC₂O₄∙2H₂O, by controlling reaction conditions like temperature and time. mdpi.comresearchgate.net Another innovative and environmentally friendly method involves the extraction of iron from iron ore using oxalic acid, followed by a photo-reduction step to obtain iron(II) oxalate, which can then be re-oxidized to form iron(III) oxalate hydrate. mdpi.com

The synthesis of nano-structured iron(III) oxalate hydrates is another area of intense research. These nanomaterials exhibit unique properties due to their high surface-area-to-volume ratio. Methods for producing nano-sized iron oxides often involve the controlled thermal decomposition of iron(III) oxalate hydrate precursors. acs.orgresearchgate.netresearchgate.net For example, solid-state thermal decomposition of iron(II) oxalate dihydrate in air can produce amorphous Fe₂O₃ nanoparticles, which can then be crystallized into hematite (B75146) (α-Fe₂O₃). acs.org The morphology of the initial oxalate crystals is often preserved during this transformation, allowing for the creation of iron oxide particle aggregates with specific shapes and sizes. researchgate.net

Furthermore, the synthesis can be influenced by the presence of other ions and molecules. For example, the reaction of ferric chloride with oxalic acid in the presence of various substituted ammonium (B1175870) or alkaline cations can lead to the formation of different three-dimensional networks of oxo- and oxalato-bridged iron(III) ions. nih.gov These studies highlight the versatility of the iron-oxalate system in forming diverse and complex architectures.

Synthesis StrategyPrecursorsKey FeaturesResulting Architecture
Mineral Precursor Route Ferrotitaniferous mineral sands, Oxalic acidUtilizes low-cost, natural iron sources; Tunable reaction conditions. mdpi.comresearchgate.netCrystalline α-FeC₂O₄∙2H₂O. mdpi.comresearchgate.net
Photo-reduction from Ore Iron ore, Oxalic acidEnvironmentally friendly extraction and synthesis. mdpi.comIron(II) oxalate dihydrate (intermediate). mdpi.com
Controlled Thermal Decomposition Iron(II) oxalate dihydratePrecise control over nanoparticle size and crystallinity. acs.orgresearchgate.netAmorphous or crystalline iron oxide nanoparticles. acs.orgresearchgate.net
Cation-Influenced Synthesis Ferric chloride, Oxalic acid, Various cationsFormation of complex 3D networks. nih.govOxo- and oxalato-bridged iron(III) frameworks. nih.gov

Integration with Advanced Characterization Modalities

The understanding of iron(III) oxalate hydrate's structure and properties has been significantly enhanced by the application of advanced characterization techniques. These methods provide insights into the local coordination environment of the iron ions, the crystalline structure, and the material's behavior under different conditions.

Mössbauer spectroscopy is a particularly powerful tool for studying iron-containing compounds. It can distinguish between different oxidation states (Fe²⁺ and Fe³⁺) and coordination environments of iron atoms. researchgate.net For iron(III) oxalate hydrates, Mössbauer spectroscopy has revealed isomer shifts and quadrupole splitting values indicative of high-spin Fe³⁺ in a distorted octahedral geometry. Operando Mössbauer spectroscopy has been employed to monitor the changes in the iron oxidation state during electrochemical processes, such as lithium insertion and extraction, providing crucial information on the reaction mechanism. researchgate.netacs.org

X-ray and neutron powder diffraction have been instrumental in solving the crystal structures of different iron(III) oxalate hydrate forms. For instance, a combination of these techniques was used to unravel the structure of Fe₂(C₂O₄)₃·4H₂O for the first time, revealing a triclinic unit cell with iron atoms octahedrally coordinated by water and oxalate groups, forming a layered structure. researchgate.netacs.org In-situ X-ray powder diffraction allows for the real-time observation of structural changes during chemical reactions or thermal decomposition. researchgate.netacs.org

Thermal analysis techniques, such as thermogravimetric analysis (TGA), are essential for determining the water content and studying the thermal decomposition pathways of iron(III) oxalate hydrates. These studies show that upon heating, the compound decomposes to form iron oxides, with the specific phase (e.g., γ-Fe₂O₃ or α-Fe₂O₃) depending on the conditions.

Spectroscopic techniques like Raman and infrared (IR) spectroscopy provide information about the vibrational modes of the oxalate ligands and their coordination to the iron center. mdpi.commdpi.com Femtosecond time-resolved X-ray absorption spectroscopy has been used to study the ultrafast intramolecular electron transfer from the oxalate ligand to the iron center upon photoexcitation. nih.gov

Characterization TechniqueInformation ObtainedKey Findings for Iron(III) Oxalate Hydrate
Mössbauer Spectroscopy Iron oxidation state, coordination environment. researchgate.netConfirms high-spin Fe³⁺ in a distorted octahedral geometry; tracks redox changes during electrochemical cycling. researchgate.netacs.org
X-ray & Neutron Diffraction Crystal structure, phase identification. researchgate.netresearchgate.netacs.orgDetermined the triclinic layered structure of Fe₂(C₂O₄)₃·4H₂O. researchgate.netacs.org
Thermal Analysis (TGA) Water content, thermal stability, decomposition products. Reveals decomposition to iron oxides at elevated temperatures.
Raman & IR Spectroscopy Vibrational modes of ligands, coordination information. mdpi.commdpi.comConfirms the coordination of oxalate to the iron center. mdpi.commdpi.com
Time-Resolved X-ray Spectroscopy Ultrafast electronic and structural dynamics. nih.govElucidates the mechanism of photoinduced electron transfer. nih.gov

Theoretical Advancement in Predicting Iron(III) Oxalate Hydrate Behavior

Theoretical and computational studies are playing an increasingly important role in understanding and predicting the behavior of iron(III) oxalate hydrate at the atomic and electronic levels. Density Functional Theory (DFT) has emerged as a key tool for investigating its structural, electronic, and magnetic properties.

DFT calculations have been used to relax the crystal structure of Fe₂(C₂O₄)₃·4H₂O and its lithiated counterpart, providing insights into the structural changes that occur during lithium insertion. acs.org These calculations help in understanding the stability of the structure and the preferred sites for lithium intercalation. Furthermore, theoretical studies have been employed to calculate the electronic density of states, which is crucial for understanding the material's electronic conductivity and electrochemical properties. uit.no

Computational studies have also been used to investigate the hydrolysis of Fe(III) in aqueous solution, which is a fundamental process in the synthesis of iron(III) oxalate hydrate. researchgate.net By calculating the free energies of different hydrolysis species, researchers can predict the most stable forms under various conditions.

The simulation of spectroscopic data, such as UV absorption spectra, using theoretical methods allows for a direct comparison with experimental results, aiding in the interpretation of complex spectra and the identification of electronic transitions. nih.gov For instance, theoretical calculations have shown that the electronic transitions in the UV region for [Fe(III)(C₂O₄)₃]³⁻ are predominantly from ligand-to-metal charge transfer. nih.gov

Future theoretical work is expected to focus on more complex phenomena, such as the detailed mechanism of thermal decomposition, the influence of defects and dopants on the material's properties, and the prediction of novel stable iron(III) oxalate hydrate architectures with desired functionalities.

Exploration of New Functional Applications in Materials Science and Green Chemistry

The unique properties of iron(III) oxalate hydrate and its decomposition products have led to the exploration of a wide range of functional applications in materials science and green chemistry.

In materials science , a significant area of interest is its use as a cathode material for lithium-ion batteries . researchgate.netacs.orgresearchgate.net Research has shown that Fe₂(C₂O₄)₃·4H₂O can reversibly react with lithium, exhibiting an average potential of 3.35 V vs. Li. researchgate.netacs.org The open layered structure of this compound is believed to facilitate lithium ion diffusion. researchgate.net Iron(III) oxalate also serves as a versatile precursor for the synthesis of various iron oxide nanoparticles (e.g., hematite, maghemite) with controlled size and morphology. acs.orgresearchgate.netresearchgate.net These nanoparticles have applications in catalysis, pigments, and magnetic materials. researchgate.net Additionally, iron(III) oxalate has been explored for creating electronic and optoelectronic thin films.

In the realm of green chemistry , iron(III) oxalate is being investigated for its photocatalytic activity . It can be used to degrade organic pollutants in wastewater. mdpi.com For example, iron oxalate synthesized from iron ore has shown high efficiency in the photocatalytic degradation of rhodamine B under light irradiation. mdpi.com The mechanism involves the generation of reactive oxygen species upon photo-excitation, which then decompose the organic molecules. mdpi.com The use of an earth-abundant and non-toxic material like iron oxalate makes it an attractive candidate for environmental remediation. researchgate.net Furthermore, iron(III) oxalate can be used in Fenton-like processes for water treatment.

The development of new synthesis methods that utilize waste materials, such as spent industrial solutions, to produce iron oxalate further enhances its green credentials. google.com

Application AreaSpecific UseMechanism/Key Feature
Materials Science Cathode for Li-ion batteriesReversible lithium insertion/extraction at ~3.35 V. researchgate.netacs.org
Precursor for iron oxide nanoparticlesControlled thermal decomposition yields nanoparticles with specific properties. acs.orgresearchgate.net
Electronic and optoelectronic thin filmsFormation of stable complexes suitable for thin film deposition.
Green Chemistry Photocatalytic degradation of organic pollutantsGeneration of reactive species under light irradiation. mdpi.com
Environmental remediationUse in Fenton-like processes and as a coagulant precursor.
Sustainable synthesisProduction from industrial waste streams. google.com

Q & A

Basic: What are the key steps for synthesizing iron(III) oxalate hydrate in the laboratory, and how can stoichiometric purity be ensured?

Answer:
Iron(III) oxalate hydrate is typically synthesized via controlled hydrolysis of iron salts in the presence of oxalic acid. A common method involves reacting ferric nitrate with oxalic acid under acidic conditions to precipitate the hydrate. To ensure stoichiometric purity:

  • Use thermogravimetric analysis (TGA) to confirm water content and dehydration steps .
  • Validate iron(III) and oxalate ratios via titration (e.g., redox titration with potassium permanganate for oxalate quantification) .
  • Monitor pH rigorously during synthesis, as excess acidity can lead to partial dissolution or phase impurities .

Advanced: How do anions (e.g., Cl⁻, NO₃⁻) influence the recrystallization pathways of iron(III) oxalate hydrate gels, and what phase transformations occur during thermal treatment?

Answer:
Anions act as structure-directing agents during recrystallization:

  • Cl⁻ ions promote β-FeOOH formation due to complexation with Fe³⁺, while NO₃⁻ favors α-Fe₂O₃ or α-FeOOH .
  • During thermal treatment (studied via TGA-DSC ), dehydration occurs at ~200°C, followed by oxalate decomposition (250–400°C) to Fe₂O₃. Magnetic susceptibility measurements reveal paramagnetic-to-antiferromagnetic transitions in the final oxide phase .
  • In situ XRD is critical for tracking intermediate phases like γ-FeOOH, which resembles the hydrate’s initial structure .

Basic: What spectroscopic techniques are most effective for characterizing the coordination environment of iron(III) in oxalate hydrates?

Answer:

  • Infrared (IR) spectroscopy : Identifies symmetric/asymmetric C-O stretching (1,600–1,300 cm⁻¹) and Fe-O vibrations (500–400 cm⁻¹). Bidentate oxalate bonding is confirmed by split peaks in the 1,700–1,600 cm⁻¹ range .
  • UV-Vis spectroscopy : Detects ligand-to-metal charge transfer (LMCT) bands near 300–400 nm, indicative of Fe³⁺-oxalate complexes .
  • Mössbauer spectroscopy : Resolves Fe³⁺ oxidation state and local symmetry (quadrupole splitting ~0.5–1.0 mm/s) .

Advanced: How can contradictory reports on the magnetic properties of dehydrated iron(III) oxalate hydrate be reconciled?

Answer:
Discrepancies arise from variations in:

  • Synthetic conditions : Residual anions (e.g., Cl⁻ vs. NO₃⁻) alter crystallite size and defect density, impacting magnetic ordering .
  • Dehydration protocols : Rapid heating may trap metastable phases (e.g., amorphous Fe₂O₃), while slow annealing favors crystalline α-Fe₂O₃ (antiferromagnetic) or γ-Fe₂O₃ (ferrimagnetic) .
  • Measurement techniques : SQUID magnetometry under controlled atmospheres is recommended to avoid oxidation artifacts .

Basic: What are the primary challenges in determining the empirical formula of iron(III) oxalate hydrate, and how are they addressed?

Answer:
Challenges include:

  • Hydrate variability : Water content depends on synthesis humidity. Use Karl Fischer titration or TGA to quantify H₂O .
  • Oxalate degradation : Oxalate decomposes during thermal analysis. Combine elemental analysis (Fe% via ICP-OES) with gravimetric methods post-decomposition .
  • Ion interference : Phosphate or sulfate contaminants can skew results. Precipitate Fe³⁺ as hydroxide and redissolve for purity .

Advanced: What mechanistic insights do NMR and EXAFS provide into the sol-gel transitions of iron(III) oxalate hydrate precursors?

Answer:

  • ¹H NMR : Probes proton environments in hydrated phases, revealing hydrogen bonding networks disrupted during gelation .
  • EXAFS : Resolves Fe–O bond distances (~2.0 Å) and coordination numbers, distinguishing monomeric Fe³⁺ from oligomeric clusters in solution .
  • SAXS/WAXS : Tracks particle growth from <5 nm primary clusters to 50–100 nm aggregates during gel formation .

Basic: How does pH modulate the stability of iron(III) oxalate hydrate in aqueous systems, and what are the implications for experimental design?

Answer:

  • Below pH 2, Fe³⁺ remains soluble as [Fe(H₂O)₆]³⁺, inhibiting hydrate formation.
  • At pH 3–4, oxalate bridges Fe³⁺ ions, stabilizing the hydrate. Above pH 5, hydrolysis dominates, forming FeO(OH) or Fe(OH)₃ .
  • Buffer selection : Use oxalate buffers to maintain pH 3–4 and suppress competing hydrolysis .

Advanced: How do oxygen vacancies in dehydrated iron(III) oxalate derivatives enhance their catalytic activity in redox reactions?

Answer:
Dehydration at 300–500°C generates oxygen vacancies in Fe₂O₃, which:

  • Act as electron donors, lowering activation energy for O₂ adsorption (studied via XPS O 1s spectra ) .
  • Enhance conductivity in electrocatalysis (e.g., ethylene glycol oxidation), validated by cyclic voltammetry .
  • DFT simulations correlate vacancy density with improved Fe³⁺/Fe²⁺ redox cycling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.